REACTION_CXSMILES
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[H-].[H-].[H-].[H-].[Li+].[Al+3].[Br:7][C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][C:9]=1[CH3:16].O.[OH-].[Na+]>C(OCC)C>[Br:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][NH2:13])=[CH:10][C:9]=1[CH3:16] |f:0.1.2.3.4.5,8.9|
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Name
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|
Quantity
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0.68 g
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Type
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reactant
|
Smiles
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[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Name
|
|
Quantity
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15 mmol
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Type
|
reactant
|
Smiles
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BrC1=C(C=C(C#N)C=C1)C
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Name
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|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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refluxed for 2 hours
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Duration
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2 h
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Type
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FILTRATION
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Details
|
The mixture was filtered through a celite pad
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Type
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WASH
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Details
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the filter cake was washed several times with diethyl ether
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Type
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DRY_WITH_MATERIAL
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Details
|
The filtrate was dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
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Name
|
|
Type
|
product
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Smiles
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BrC1=C(C=C(CN)C=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |